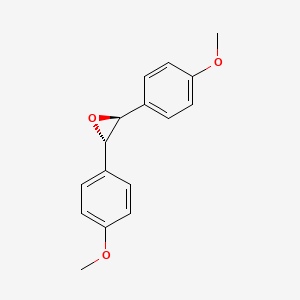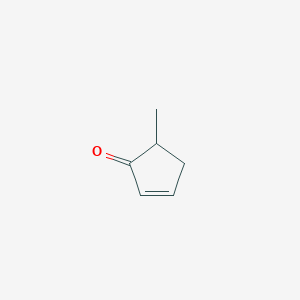
2-Cyclopenten-1-one, 5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopenten-1-one, 5-methyl- is an organic compound with the molecular formula C6H8O. It is a derivative of cyclopentenone, featuring a methyl group at the 5-position. This compound is a colorless liquid and is known for its reactivity due to the presence of both a ketone and an alkene functional group.
Synthetic Routes and Reaction Conditions:
Elimination of α-bromo-cyclopentanone: One common method involves the elimination of α-bromo-cyclopentanone using lithium carbonate.
Claisen Condensation-Decarboxylation-Isomerization: This method involves a cascade of reactions starting from unsaturated diesters.
Acid-Catalyzed Dehydration: Cyclopentanediols can be dehydrated in the presence of an acid to form cyclopentenone.
Industrial Production Methods: The industrial production of 2-Cyclopenten-1-one, 5-methyl- often involves the catalytic conversion of 5-hydroxymethylfurfural (HMF) to 2-hydroxy-3-methyl-2-cyclopenten-1-one using Pd/Nb2O5 and Ca–Al catalysts .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are often used.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopentenone derivatives.
Applications De Recherche Scientifique
2-Cyclopenten-1-one, 5-methyl- is a versatile compound with applications in various fields:
Mécanisme D'action
The mechanism of action of 2-Cyclopenten-1-one, 5-methyl- involves its reactivity as an electrophile. It can undergo conjugate addition reactions with nucleophiles, leading to the formation of various adducts. The compound’s molecular targets and pathways are still under investigation, but it is known to interact with cellular proteins and enzymes, potentially modulating their activity .
Comparaison Avec Des Composés Similaires
Cyclopentenone: A structural isomer with similar reactivity but different substitution patterns.
Cyclohexenone: A six-membered ring analog with different chemical properties.
Cyclopropenone: A smaller ring analog with distinct reactivity.
Uniqueness: 2-Cyclopenten-1-one, 5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and applications in various fields make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
14963-40-7 |
|---|---|
Formule moléculaire |
C6H8O |
Poids moléculaire |
96.13 g/mol |
Nom IUPAC |
5-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C6H8O/c1-5-3-2-4-6(5)7/h2,4-5H,3H2,1H3 |
Clé InChI |
OOJIJAGFQCKGCL-UHFFFAOYSA-N |
SMILES canonique |
CC1CC=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


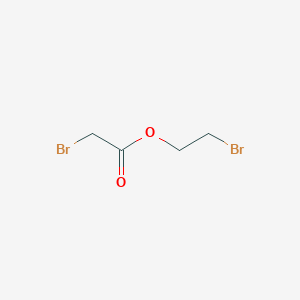
![{4-[Bis(2-chloroethyl)amino]phenyl}methanol](/img/structure/B14721663.png)
![Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione](/img/structure/B14721667.png)
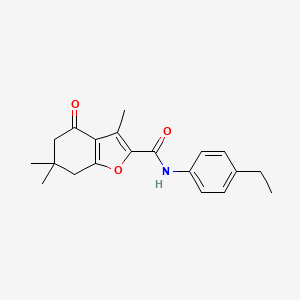
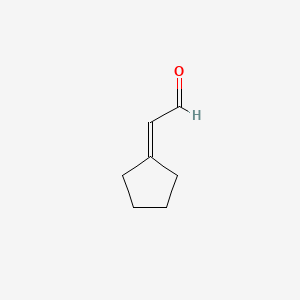

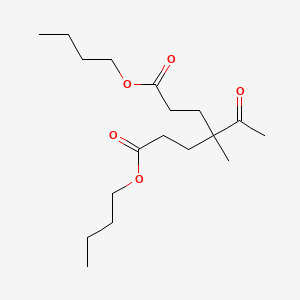
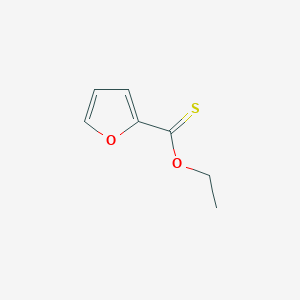
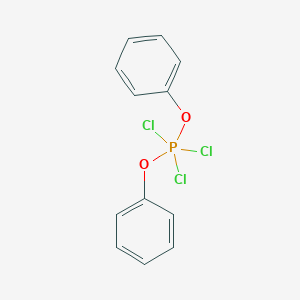

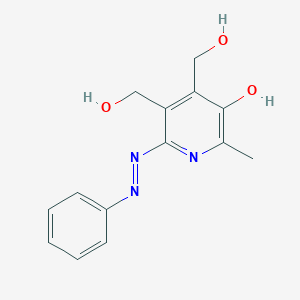
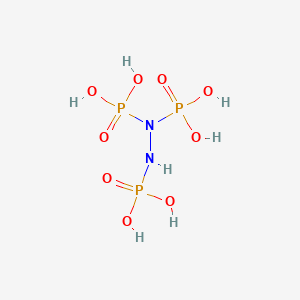
![2-[butan-2-yl-[(2,4-dimethylphenyl)carbamoyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14721716.png)
